molecular formula C20H15Cl3N2O2 B3128936 N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339009-03-9

N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B3128936
CAS No.: 339009-03-9
M. Wt: 421.7 g/mol
InChI Key: QFWYOGGALUIFSI-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, multiple chlorine atoms, and benzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the benzyl and chlorobenzyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within cells. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-1,6-dihydro-6-oxo-nicotinamide
  • N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-1,6-dihydro-6-oxo-pyridinecarboxamide

Uniqueness

N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is unique due to its specific arrangement of functional groups and the presence of multiple chlorine atoms

Properties

IUPAC Name

N-benzyl-5-chloro-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2O2/c21-16-7-6-14(8-17(16)22)11-25-12-15(9-18(23)20(25)27)19(26)24-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWYOGGALUIFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116752
Record name 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-N-(phenylmethyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339009-03-9
Record name 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-N-(phenylmethyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339009-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-N-(phenylmethyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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N-benzyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

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